ethyl 3-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals . This particular compound features a unique combination of functional groups, including an indole core, a furan ring, and a piperazine moiety, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Piperazine compounds, another component of this molecule, have been known to mediate their action by generally paralyzing parasites .
Mode of Action
Indole derivatives possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Given the wide range of biological activities of indole derivatives, it can be expected that this compound may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Ethyl 3-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The compound acts as an inhibitor of these enzymes, thereby affecting the metabolic pathways of other substances. Additionally, it binds to specific receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also affects the expression of genes involved in inflammation, thereby exhibiting anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. It inhibits the activity of certain enzymes, such as cytochrome P450, by binding to their active sites. This inhibition leads to changes in the metabolic pathways and affects the overall cellular function. Additionally, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates cellular processes. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound shows significant biological activity only above a certain concentration .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes biotransformation, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It can accumulate in certain tissues, leading to localized effects. The interaction with transporters and binding proteins also influences its bioavailability and overall efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules. Post-translational modifications and targeting signals play a role in directing the compound to specific compartments or organelles. This localization is crucial for its biological activity and overall cellular effects .
Preparation Methods
The synthesis of ethyl 3-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the indole ring using methyl iodide and a base such as potassium carbonate.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole ring is replaced by the piperazine moiety.
Incorporation of the Furan Ring: The furan ring can be attached via acylation reactions, where the piperazine nitrogen reacts with furan-2-carbonyl chloride in the presence of a base.
Final Esterification: The final step involves the esterification of the carboxylic acid group on the indole ring with ethanol in the presence of a catalyst such as sulfuric acid.
Chemical Reactions Analysis
Ethyl 3-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 3-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Ethyl 3-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-[[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino]-5-methoxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-3-30-21(28)19-18(15-13-14(29-2)6-7-16(15)23-19)24-22(32)26-10-8-25(9-11-26)20(27)17-5-4-12-31-17/h4-7,12-13,23H,3,8-11H2,1-2H3,(H,24,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOYDCWCVZIMCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=S)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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